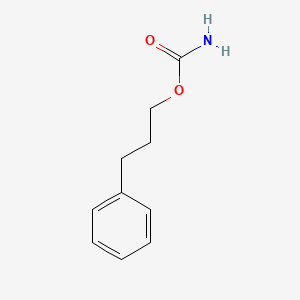
Phenprobamate
描述
苯丙胺酸卡巴酯,化学名称为 3-苯丙基氨基甲酸酯,是一种中枢作用的骨骼肌松弛剂。它还具有额外的镇静和抗惊厥作用。
作用机制
苯丙胺酸卡巴酯通过作用于中枢神经系统的 γ-氨基丁酸 (GABA) 受体发挥作用。它增强 GABA 的抑制作用,从而导致肌肉松弛和镇静。 分子靶点包括 GABA_A 受体,所涉及的途径与突触传递的调节有关 .
生化分析
Biochemical Properties
Phenprobamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is metabolized by oxidative degradation of the carbamate group and ortho-hydroxylation of the benzene ring . The primary enzymes involved in its metabolism are likely cytochrome P450 enzymes, which facilitate these oxidative processes. This compound also interacts with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neurotransmission .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, particularly those involving GABA receptors . This modulation leads to increased inhibitory neurotransmission, resulting in muscle relaxation and sedation. This compound also impacts gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor expression . Additionally, it affects cellular metabolism by influencing the activity of enzymes involved in neurotransmitter degradation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with GABA receptors. By binding to these receptors, this compound enhances their inhibitory effects, leading to increased chloride ion influx and hyperpolarization of neurons . This results in reduced neuronal excitability and muscle relaxation. This compound also inhibits the activity of certain enzymes involved in neurotransmitter synthesis, further contributing to its sedative and muscle relaxant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged muscle relaxation and sedation . Its effects may diminish over time due to metabolic degradation and the development of tolerance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it produces mild muscle relaxation and sedation . As the dosage increases, these effects become more pronounced, with higher doses leading to significant muscle relaxation, sedation, and anticonvulsant effects . At very high doses, this compound can cause toxic effects, including respiratory depression and impaired motor coordination .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its oxidative degradation. The compound is metabolized by cytochrome P450 enzymes, which facilitate the oxidation of the carbamate group and ortho-hydroxylation of the benzene ring . These metabolic processes result in the formation of various metabolites, which are then excreted in the urine by the kidneys . This compound’s metabolism can also affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics of the compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . This compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its central effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum . It can also accumulate in the mitochondria, where it may influence mitochondrial function and energy metabolism . This compound’s activity and function are affected by its localization, with its central effects being mediated by its interactions with GABA receptors in the neuronal cell membrane . Post-translational modifications, such as phosphorylation, can also influence its targeting to specific cellular compartments .
准备方法
合成路线和反应条件: 苯丙胺酸卡巴酯可以通过苯丙胺与光气反应,然后加入氨气来合成。反应条件通常涉及保持受控的温度和 pH 值,以确保获得所需的产品。
工业生产方法: 在工业环境中,苯丙胺酸卡巴酯采用类似的合成路线,但规模更大。 该过程涉及使用自动化反应器和精确控制反应参数,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型: 苯丙胺酸卡巴酯经历了几种类型的化学反应,包括:
氧化: 氨基甲酸酯基团可以被氧化降解。
羟基化: 苯环可以发生邻位羟基化。
常见试剂和条件:
氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。
羟基化: 细胞色素 P450 酶等催化剂通常参与生物系统。
主要产品:
氧化: 主要产物是相应的羧酸。
羟基化: 主要产物是苯丙胺酸卡巴酯的邻位羟基化衍生物.
科学研究应用
苯丙胺酸卡巴酯具有广泛的科学研究应用:
化学: 用作模型化合物来研究骨骼肌松弛剂的作用。
生物学: 研究其对中枢神经系统和肌肉松弛的作用。
医学: 用于治疗肌肉痉挛、焦虑,以及作为麻醉的辅助药物。
相似化合物的比较
苯丙胺酸卡巴酯类似于其他中枢作用的肌肉松弛剂,如安定和卡马西平。它在其特定的药代动力学特征及其肌肉松弛剂、镇静剂和抗惊厥作用的组合方面是独一无二的。
类似化合物:
安定: 相似的作用机制,但不同的药代动力学。
卡马西平: 代谢为安定,具有类似的作用,但代谢途径不同。
甲羧苄醇: 另一种化学结构不同但治疗用途相似的肌肉松弛剂
苯丙胺酸卡巴酯独特的性质组合使其成为临床和研究环境中宝贵的化合物。
属性
IUPAC Name |
3-phenylpropyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMYKONBWHRPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046464 | |
| Record name | Phenprobamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-31-4 | |
| Record name | Phenprobamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenprobamate [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenprobamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13354 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenprobamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenprobamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenprobamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenprobamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenprobamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENPROBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJZ473TPS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


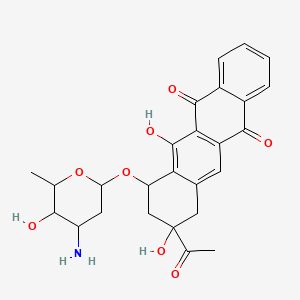
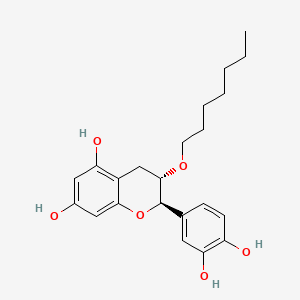

![N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one;hydrochloride](/img/structure/B1216058.png)

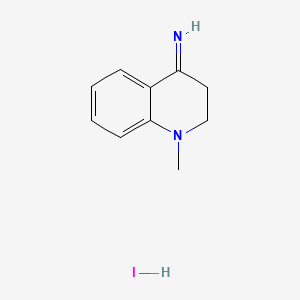
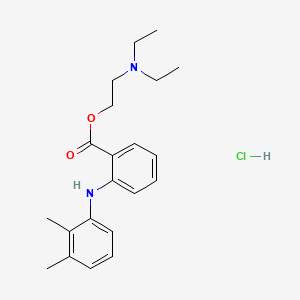
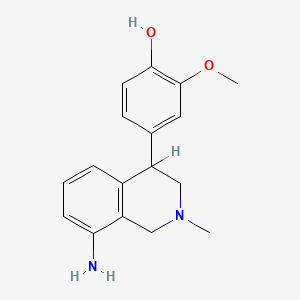
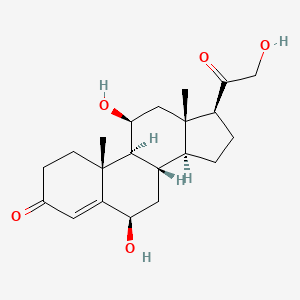
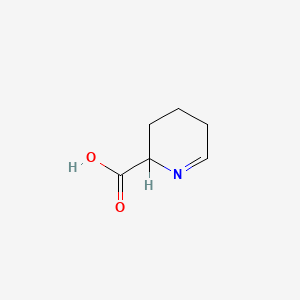
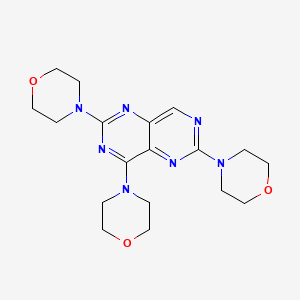
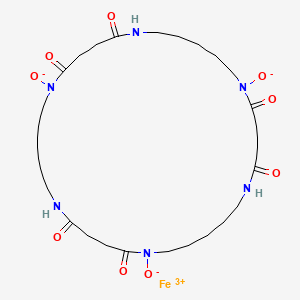

![(2S,3S,4R,6R,8S,9R,10S,11S,14S,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,11,15,17-heptol](/img/structure/B1216073.png)
